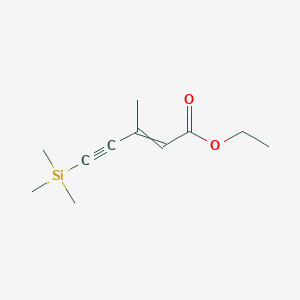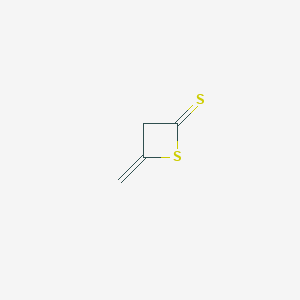
4-Methylidenethietane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylidenethietane-2-thione is a chemical compound characterized by a four-membered ring structure containing sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylidenethietane-2-thione can be synthesized through various methods, including:
Intermolecular Nucleophilic Thioetherifications: This involves the reaction of 1,3-dihaloalkanes with sodium sulfide.
Photochemical [2 + 2] Cycloadditions: This method involves the reaction of alkenes with thiocarbonyl compounds.
Ring Expansions and Contractions: These methods involve the transformation of larger or smaller ring structures into the desired thietane ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
4-Methylidenethietane-2-thione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Scientific Research Applications
4-Methylidenethietane-2-thione has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Methylidenethietane-2-thione involves its interaction with molecular targets and pathways in biological systems. It can disrupt membrane integrity and interfere with cellular processes, leading to its biological effects . The specific molecular targets and pathways depend on the context of its use and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thietane: A four-membered ring compound containing sulfur.
Thiazolidine: A five-membered ring compound containing sulfur and nitrogen.
Dioxolane: A five-membered ring compound containing oxygen.
Uniqueness
4-Methylidenethietane-2-thione is unique due to its specific ring structure and the presence of a methylidene group, which imparts distinct reactivity and properties compared to other similar compounds .
Properties
CAS No. |
221215-97-0 |
|---|---|
Molecular Formula |
C4H4S2 |
Molecular Weight |
116.2 g/mol |
IUPAC Name |
4-methylidenethietane-2-thione |
InChI |
InChI=1S/C4H4S2/c1-3-2-4(5)6-3/h1-2H2 |
InChI Key |
FNTTZVOILGTUAA-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(=S)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-({[(2-Methylacryloyl)oxy]acetyl}oxy)propanoic acid](/img/structure/B14243880.png)
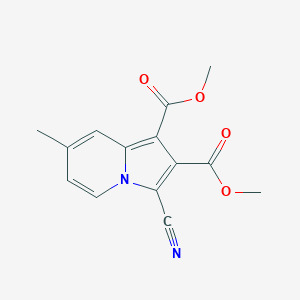
![4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridine](/img/structure/B14243893.png)
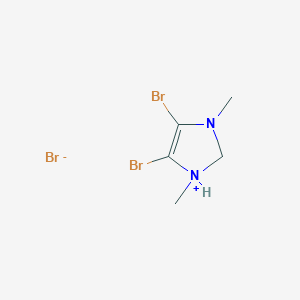
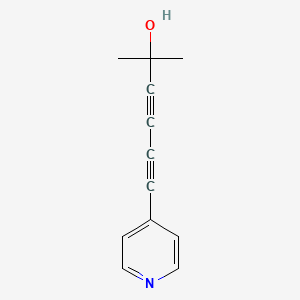
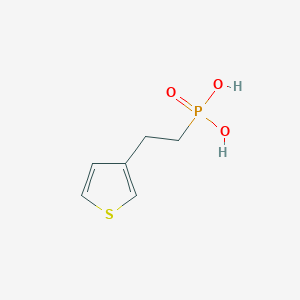
di(propan-2-yl)-lambda~5~-phosphane](/img/structure/B14243917.png)
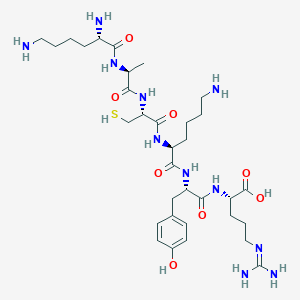
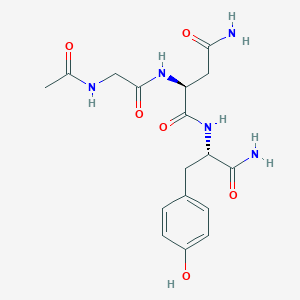
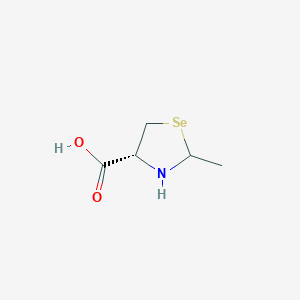
![N-[(E)-1H-Indol-3-ylmethylidene]-4-iodoaniline](/img/structure/B14243956.png)
